molecular formula C21H28ClN5O2 B12191099 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone

Cat. No.: B12191099
M. Wt: 417.9 g/mol
InChI Key: AFHWKLHKXJBBTQ-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a cyclohexyl group linked to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenyl group, often using a chlorinating agent.

    Attachment of the cyclohexyl group: This step involves the formation of a carbon-carbon bond between the piperidine ring and the cyclohexyl group.

    Formation of the tetrazole moiety: The tetrazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Dehydroxylated compounds or reduced tetrazole derivatives.

    Substitution products: Compounds with different substituents on the chlorophenyl group.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its interactions with various biological targets, such as receptors or enzymes.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorophenyl group may interact with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds. The tetrazole moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog lacking the cyclohexyl and tetrazole groups.

    1-(1H-Tetrazol-1-ylmethyl)cyclohexane: A compound containing the cyclohexyl and tetrazole groups but lacking the piperidine ring.

Uniqueness

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, chlorophenyl group, hydroxyl group, cyclohexyl group, and tetrazole moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H28ClN5O2

Molecular Weight

417.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone

InChI

InChI=1S/C21H28ClN5O2/c22-18-6-4-17(5-7-18)21(29)10-12-26(13-11-21)19(28)14-20(8-2-1-3-9-20)15-27-16-23-24-25-27/h4-7,16,29H,1-3,8-15H2

InChI Key

AFHWKLHKXJBBTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)CN4C=NN=N4

Origin of Product

United States

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